
LED209
概要
説明
LED209 is a potent and orally active small molecule inhibitor of the bacterial receptor QseC. It is a prodrug with high selectivity for QseC, which inhibits the binding of signaling molecules to QseC, thereby exhibiting antibacterial activity . This compound has shown significant potential in reducing biofilm formation and replication of various bacterial strains .
準備方法
合成経路および反応条件: LED209の合成には、重要な中間体の形成とその後の最終生成物の形成に至る反応を含む複数のステップが含まれます。 詳細な合成経路および反応条件は、機密情報であり、完全な詳細が公表されていません。 合成には、目的の化学構造を実現するために特定の試薬と触媒を使用することが知られています .
工業的製造方法: this compoundの工業的製造は、高純度と収率を確保するために厳格なプロトコルに従います。 プロセスには、最適化された反応条件を用いた大規模合成が含まれ、その後、結晶化やクロマトグラフィーなどの精製工程を経て、高純度の最終生成物が得られます .
化学反応の分析
反応の種類: LED209は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、this compound内の官能基を修飾することができます。
置換: this compoundは、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
置換: ハロゲンや求核剤などの試薬を適切な条件下で使用します。
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により酸化された誘導体が生成される可能性があり、一方、置換反応により、this compoundのさまざまな置換アナログが生成される可能性があります .
4. 科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用範囲を持っています。
化学: 細菌のシグナル伝達経路と細菌の毒性におけるQseCの役割を研究するためのツールとして使用されます。
生物学: バイオフィルム形成と細菌の複製への影響について調査されています。
医学: 細菌の増殖に影響を与えることなく毒性を阻害することにより、細菌感染症の治療のための潜在的な治療薬として探索されており、それによって耐性発生のリスクを軽減します.
産業: this compoundで修飾されたセルロース膜などの、抗接着性と抗菌性を備えた抗菌材料の開発に使用されています.
科学的研究の応用
Scientific Research Applications
- Antivirulence Strategy : LED209 has been demonstrated to effectively reduce virulence traits in various pathogens, including Escherichia coli, Salmonella enterica, and Francisella tularensis. In vitro studies have shown that treatment with this compound results in a marked decrease in virulence-associated behaviors such as motility and biofilm formation .
- In Vivo Efficacy : Research involving murine models has indicated that this compound can significantly protect against infections caused by S. enterica and F. tularensis. In these studies, this compound administration led to lower mortality rates compared to untreated controls, highlighting its potential as both a therapeutic and prophylactic agent .
- Broad-Spectrum Activity : this compound exhibits broad-spectrum antivirulence activity against multiple Gram-negative pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This characteristic makes it a valuable candidate for addressing the growing concern of antibiotic resistance in clinical settings .
Case Study 1: Protection Against Vibrio parahaemolyticus
A study investigated the effects of this compound on Vibrio parahaemolyticus AHPND strain (Vp AHPND 123). The results showed that treatment with this compound significantly reduced swimming motility and biofilm formation. Importantly, shrimp challenged with Vp AHPND 123 treated with this compound exhibited survival rates of 40% to 47%, compared to only 8% survival in untreated controls .
Treatment Concentration | Survival Rate (%) |
---|---|
Control (untreated) | 8 |
50 nM this compound | 40 |
100 nM this compound | 47 |
Case Study 2: Murine Infection Models
In murine models infected with S. enterica, administration of this compound resulted in significantly lower mortality rates compared to untreated groups. The study demonstrated that this compound could serve both as a treatment for existing infections and as a preventive measure against future infections.
Treatment Group | Mortality Rate (%) |
---|---|
Control (untreated) | High |
This compound treated | Low |
Pharmacokinetics and Toxicity
This compound has favorable pharmacokinetic properties and does not exhibit toxicity in vitro or in rodent models. This safety profile is crucial for its development as a therapeutic agent, particularly given the increasing prevalence of antibiotic-resistant infections .
作用機序
LED209は、細菌受容体QseCを選択的に阻害するプロドラッグとして作用します。 それは、ノルエピネフリンやエピネフリンなどのシグナル伝達分子のQseCへの結合を阻止し、それによってQseC媒介性の毒性遺伝子発現の活性化を阻害します。 このメカニズムは、いくつかのグラム陰性病原体の毒性を阻害しますが、それらの増殖には影響を与えず、これは薬物耐性を防ぐために望ましい特徴です .
6. 類似の化合物との比較
This compoundは、QseCに対する高い選択性と、細菌の増殖に影響を与えることなく毒性を阻害する能力においてユニークです。 類似の化合物には、以下が含まれます。
QseC阻害剤: QseCを標的とする他の低分子阻害剤ですが、選択性と効力は異なる場合があります。
抗菌剤: 抗生物質などの、細菌の増殖を標的とする化合物ですが、耐性発生につながる可能性があります。
類似化合物との比較
LED209 is unique in its high selectivity for QseC and its ability to inhibit virulence without affecting bacterial growth. Similar compounds include:
QseC inhibitors: Other small molecule inhibitors targeting QseC, though they may differ in selectivity and potency.
Antibacterial agents: Compounds like antibiotics that target bacterial growth, but may lead to resistance development.
This compound stands out due to its specific mechanism of action and its potential to reduce the risk of resistance development .
生物活性
LED209 is a small molecule identified as a potent inhibitor of the QseC sensor kinase, which plays a crucial role in the virulence of various Gram-negative bacterial pathogens. This compound has garnered attention due to its unique mechanism of action and potential as an antivirulence agent, offering a novel approach to combat bacterial infections without promoting resistance.
This compound functions primarily by acting as a prodrug. Upon entering bacterial cells, it releases an active warhead that allosterically modifies QseC, thereby impairing its function. This inhibition prevents the autophosphorylation of QseC, which is essential for the activation of virulence gene expression in response to host signaling molecules such as epinephrine and norepinephrine .
Key Features of this compound:
- Prodrug Nature : this compound is converted within bacterial cells to release the active component, isothiocyanate OM188, which interacts with QseC.
- Selectivity : It exhibits high selectivity for QseC, minimizing effects on other cellular processes and reducing the likelihood of resistance development .
- Non-toxic : this compound does not inhibit bacterial growth directly, which may lead to less evolutionary pressure for resistance compared to traditional antibiotics .
In Vitro Studies
This compound has demonstrated significant efficacy in vitro against multiple pathogenic strains:
- EHEC (Enterohemorrhagic Escherichia coli) : Treatment with this compound resulted in a marked reduction in virulence traits, including the inhibition of protein secretion necessary for pathogenicity .
- Salmonella enterica : The compound significantly decreased the expression of virulence genes and reduced bacterial survival in host tissues during infection models .
- Pseudomonas aeruginosa and Klebsiella pneumoniae : this compound inhibited biofilm formation in multidrug-resistant clinical isolates, showcasing its potential for treating infections caused by these pathogens .
In Vivo Studies
The effectiveness of this compound has also been validated through various animal models:
- Murine Models : In studies involving mice infected with F. tularensis or S. Typhimurium, this compound administration resulted in significantly improved survival rates. For example, 80% of mice treated with this compound survived 9 days post-infection compared to only 10% survival in untreated controls .
- Survival Rates : A single oral dose of this compound administered post-infection was shown to provide substantial protection against lethal doses of pathogens, demonstrating its potential as both a therapeutic and prophylactic agent .
Structure-Activity Relationship (SAR)
Extensive SAR studies have indicated that minor modifications to the structure of this compound can significantly impact its biological activity. The compound can be divided into four major regions, with specific alterations leading to variations in potency and selectivity against QseC .
Modification | Effect on Activity |
---|---|
Alteration of aniline group | Abolished bioactivity |
Changes to warhead structure | Altered binding affinity |
Case Studies
-
EHEC Infection Model :
- In vitro application of this compound abolished AE lesion formation on epithelial cells at concentrations as low as 5 pM.
- Mice infected with EHEC showed a significant reduction in bacterial load when treated with this compound, correlating with decreased virulence factor expression.
-
Salmonella Typhimurium Study :
- Administration of this compound led to a tenfold reduction in colony-forming units recovered from infected murine spleens and livers.
- The compound inhibited the expression of the sifA gene, critical for systemic disease development.
特性
IUPAC Name |
1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDRSTUKPCLQLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392338 | |
Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245342-14-7 | |
Record name | LED-209 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245342147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LED-209 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62AG9LR2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。